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Abstract

tert-Butylglyoxal, systematically named 3,3-dimethyl-2-oxobutanal, is an a-dicarbonyl
compound of interest in organic synthesis and potential biological studies. This technical guide
provides a comprehensive overview of its discovery, historical and modern synthetic
methodologies, and a detailed summary of its physicochemical and spectroscopic properties.
The document includes structured data tables for easy comparison of quantitative information,
detailed experimental protocols for key synthetic routes, and visualizations of reaction
pathways and experimental workflows to facilitate understanding.

Introduction

tert-Butylglyoxal, also known as 3,3-dimethyl-2-oxobutanal, is a member of the a-
ketoaldehyde family, characterized by two adjacent carbonyl groups. Its chemical structure,
featuring a sterically bulky tert-butyl group adjacent to the glyoxal moiety, imparts unique
reactivity and properties. While not as extensively studied as simpler glyoxals, its potential as a
building block in organic synthesis and for probing biological systems warrants a detailed
examination of its chemical profile.

Chemical Identity
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Identifier Value

Systematic Name 3,3-Dimethyl-2-oxobutanal

tert-Butylglyoxal, t-Butylglyoxal, 3,3-Dimethyl-
Common Synonyms )
1,2-butanedione

CAS Number 4480-47-1[1]

Molecular Formula CeH1002[1]

Molecular Weight 114.14 g/mol [1]

nch INChl=1S/C6H1002/c1-6(2,3)5(8)4-7/h4H,1-
3H3[1]

SMILES CC(C)(C)C(=0)C=0][1]

Discovery and History

The precise historical account of the first synthesis of tert-butylglyoxal is not prominently
documented in readily available scientific literature. However, the development of synthetic
methods for a-dicarbonyl compounds in the early 20th century provides the context for its likely
first preparation. Two classical methods, the Riley oxidation and the Pummerer rearrangement,
were established as viable routes for the synthesis of a-ketoaldehydes from suitable
precursors.

The Riley oxidation, first reported by Harry Lister Riley and colleagues in 1932, utilizes
selenium dioxide (SeOz2) to oxidize a-methylene groups adjacent to a carbonyl to a new
carbonyl group, forming a 1,2-dicarbonyl compound.[2][3] Given the availability of pinacolone
(3,3-dimethyl-2-butanone), its oxidation via the Riley reaction would have been a logical and
early approach to tert-butylglyoxal.

The Pummerer rearrangement, discovered by Rudolf Pummerer in 1909, involves the
rearrangement of a sulfoxide in the presence of an acid anhydride to form an a-
acyloxythioether, which can then be hydrolyzed to an aldehyde.[4][5][6] This provided another
potential pathway for the creation of a-ketoaldehydes.
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While the exact date and discoverer of tert-butylglyoxal remain obscure, its synthesis would
have become feasible following the establishment of these foundational reactions in organic
chemistry.

Synthetic Methodologies

The synthesis of tert-butylglyoxal can be approached through several routes, primarily involving
the oxidation of a suitable precursor. The following sections detail the most pertinent
experimental protocols.

Oxidation of Pinacolone via Riley Oxidation

The oxidation of the a-methyl group of pinacolone (3,3-dimethyl-2-butanone) using selenium
dioxide is a direct method for preparing tert-butylglyoxal.

Experimental Protocol:
e Reactants: Pinacolone, Selenium Dioxide (SeO2), 1,4-dioxane (solvent).

e Procedure: To a solution of pinacolone (1.0 equivalent) in agueous 1,4-dioxane, selenium
dioxide (1.1 equivalents) is added. The mixture is heated to reflux and stirred for several
hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas
chromatography (GC). Upon completion, the reaction mixture is cooled, and the precipitated
elemental selenium is removed by filtration. The filtrate is then concentrated under reduced
pressure, and the crude product is purified by distillation or column chromatography to yield
tert-butylglyoxal.[3][7]

Pinacolone SeOz2, 1,4-Dioxane, H20
(3,3-dimethyl-2-butanone) Reflux

Click to download full resolution via product page

tert-Butylglyoxal

Diagram 1. Synthesis of tert-Butylglyoxal via Riley Oxidation.

Pummerer Rearrangement Approach
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An alternative synthesis involves the Pummerer rearrangement of a corresponding sulfoxide.
This multi-step process offers a different strategic approach.

Experimental Protocol:

o Step 1: Synthesis of the a-sulfinyl ketone. A suitable a-halo ketone is reacted with a sulfenate
to generate the precursor sulfoxide.

o Step 2: Pummerer Rearrangement. The a-sulfinyl ketone is treated with acetic anhydride.
The sulfoxide undergoes rearrangement to an a-acetoxy sulfide.

o Step 3: Hydrolysis. The resulting intermediate is hydrolyzed under acidic or basic conditions
to yield tert-butylglyoxal.[4][5][6]

a-Halo Ketone

Precursor a-Sulfinyl Ketone Acetic Anhydride a-Acetoxy Sulfide O or O tert-Butylglyoxal

Click to download full resolution via product page

Diagram 2. General workflow for Pummerer rearrangement synthesis.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of tert-butylglyoxal is presented

below.

Physical Properties
Property Value Source
Boiling Point 128.2 °C at 760 mmHg [8]
Density 0.935 g/cm? [8]
Melting Point 78-80 °C [9]
Flash Point 34.4°C [8]
Refractive Index 1.406 [8]
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Spectroscopic Data

While a comprehensive, publicly available experimental dataset is limited, predicted and
analogous compound data provide insight into the expected spectroscopic features of tert-
butylglyoxal.

1H NMR Spectroscopy (Predicted)
o Asinglet corresponding to the aldehydic proton is expected in the region of 9-10 ppm.

o Asinglet for the nine equivalent protons of the tert-butyl group is anticipated further upfield,
likely around 1.1-1.3 ppm.

13C NMR Spectroscopy (Predicted)

The aldehydic carbonyl carbon is expected to resonate in the range of 190-200 ppm.

The ketonic carbonyl carbon should appear further downfield, potentially in the 200-210 ppm
region.

The quaternary carbon of the tert-butyl group is predicted around 40-50 ppm.

The methyl carbons of the tert-butyl group would likely appear in the 25-30 ppm range.

Mass Spectrometry (Predicted) The electron ionization mass spectrum is expected to show a
molecular ion peak (M*) at m/z 114. The fragmentation pattern would likely involve the loss of a
methyl radical (*CHs) to give a stable acylium ion at m/z 99, and the loss of the tert-butyl group
(*C(CHs)s3) resulting in a fragment at m/z 57. The base peak is likely to be the [M-CHs]* ion.[10]

lon Predicted m/z Identity

[M]* 114.0681 Molecular lon

M-CHs]* 99.0548 Loss of a methyl radical
[ y
[C(CHs3)3]* 57.0704 tert-Butyl cation
[CHO]* 29.0028 Formyl cation
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Infrared (IR) Spectroscopy (Predicted)

A strong, sharp absorption band corresponding to the C=0 stretching of the aldehyde is
expected around 1720-1740 cm~1.

e Asecond strong C=0 stretching band for the ketone is anticipated in the region of 1700-1720
cm~L,

e C-H stretching vibrations for the aldehyde proton would appear around 2720 cm~* and 2820
cm™i,

e C-H stretching and bending vibrations for the tert-butyl group will be present in their
characteristic regions.

Reactivity and Applications

As an a-dicarbonyl compound, tert-butylglyoxal exhibits reactivity at both carbonyl centers. The
aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ketone.
The bulky tert-butyl group can sterically hinder reactions at the adjacent ketone carbonyl.

tert-Butylglyoxal can serve as a precursor in the synthesis of various heterocyclic compounds,
such as quinoxalines, through condensation reactions with diamines. It also has the potential
for use in studies of advanced glycation end-products (AGEs) and as a probe in chemical
biology, similar to other a-dicarbonyls like methylglyoxal.

Safety and Handling

tert-Butylglyoxal is classified as a warning-level hazard. It is reported to cause skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard
laboratory safety precautions, including the use of personal protective equipment such as
gloves, safety glasses, and a lab coat, should be employed when handling this compound.
Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butylglyoxal is an intriguing a-dicarbonyl compound with potential applications in organic
synthesis and beyond. While its early history is not well-defined, established synthetic routes
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like the Riley oxidation and Pummerer rearrangement provide viable methods for its
preparation. This guide has consolidated the available information on its synthesis, properties,
and safety, providing a valuable resource for researchers interested in exploring the chemistry
and applications of this molecule. Further research to fully characterize its spectroscopic
properties and explore its reactivity is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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